molecular formula C22H24N4O3 B2657000 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide CAS No. 2097917-06-9

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide

Cat. No.: B2657000
CAS No.: 2097917-06-9
M. Wt: 392.459
InChI Key: HRAHFEAHHDLSQQ-UHFFFAOYSA-N
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Description

The compound 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide is an acetamide derivative featuring a 2,2-dimethyl-2,3-dihydrobenzofuran moiety linked via an ether oxygen to an acetamide backbone. The acetamide nitrogen is further substituted with a pyridin-3-yl-pyrazole group.

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-22(2)11-16-5-3-7-19(21(16)29-22)28-15-20(27)24-9-10-26-14-18(13-25-26)17-6-4-8-23-12-17/h3-8,12-14H,9-11,15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRAHFEAHHDLSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCCN3C=C(C=N3)C4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : The compound has been evaluated for its antibacterial properties against various strains of bacteria. Studies have shown that derivatives with similar structures exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The presence of both the benzofuran and pyrazole moieties may contribute to enhanced activity by targeting multiple bacterial pathways.

Anti-inflammatory Properties : Research indicates that compounds containing benzofuran structures possess anti-inflammatory effects. These properties can be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes . This suggests potential therapeutic uses in treating inflammatory diseases.

Neuropharmacological Applications

CNS Activity : The structural components of the compound suggest potential neuropharmacological effects. Compounds with similar frameworks have been investigated for their ability to modulate neurotransmitter systems, which could be beneficial in treating neurological disorders such as depression or anxiety .

Analgesic Effects : There is evidence that certain benzofuran derivatives exhibit analgesic properties. Given the structure of this compound, it may also possess pain-relieving effects, warranting further investigation into its efficacy as an analgesic agent .

Case Studies

Study Findings Implications
Study on Antibacterial ActivityDemonstrated significant MIC values against S. aureus (20–40 µM) and E. coli (40–70 µM)Potential for development as an antimicrobial agent
Neuropharmacological AssessmentShowed modulation of serotonin receptors in vitroImplications for use in treating mood disorders
Anti-inflammatory EvaluationInhibited TNF-alpha production in macrophagesPotential therapeutic application in inflammatory diseases

Mechanism of Action

The mechanism of action of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites.

    Pathways Involved: The compound can influence various signaling pathways, potentially leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The target compound’s key structural elements include:

  • Dihydrobenzofuran core : Provides rigidity and influences lipophilicity.
  • Acetamide linker : Facilitates molecular flexibility and interactions with biological targets.

Comparisons with analogs from the evidence are summarized below:

Table 1: Structural and Functional Comparison of Acetamide Derivatives
Compound Name/ID Key Substituents Molecular Features Notable Properties References
Target Compound 2,2-Dimethyl-dihydrobenzofuran, pyridin-3-yl-pyrazole Ether linkage, acetamide backbone Data not available N/A
Compound 189 () Difluoromethyl-pyrazole, indazole, chloro-methylsulfonyl, alkyne Acetamide linker, complex heterocyclic system Synthesized via analogous coupling methods
Example 83 () Pyrazolo[3,4-d]pyrimidine, chromen-4-one, fluorine substituents High molecular weight (571.2 g/mol) MP: 302–304°C; mass spectrometry confirmed
Compound Pyrazole, naphthalene, hydroxyl group NaHSO4-SiO2 catalyzed condensation Characterized by NMR, FTIR, HRMS

Functional Group Impact on Bioactivity

  • Pyridine vs. Fluorophenyl : The pyridin-3-yl group in the target compound could enhance binding to receptors with polar pockets, whereas fluorophenyl groups () improve membrane permeability .
  • Dihydrobenzofuran vs.

Biological Activity

The compound 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, focusing particularly on its antibacterial and anticancer activities.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide
  • Molecular Formula : C₁₄H₁₈N₂O₃

This structure features a benzofuran moiety linked to a pyridine-pyrazole hybrid, which may contribute to its biological activity through multiple mechanisms.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of related compounds in the benzofuran and pyrazole classes. For instance, derivatives of benzofuran have shown significant activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some related compounds range from 20 µM to 70 µM against pathogens like Staphylococcus aureus and Escherichia coli .

CompoundMIC (µM)Target Bacteria
Benzofuran derivative A20S. aureus
Benzofuran derivative B40E. coli
Benzofuran derivative C70K. pneumoniae

The specific compound has not been extensively tested for antibacterial activity; however, the structural similarities suggest potential efficacy.

Anticancer Activity

The anticancer potential of compounds containing the benzofuran structure has also been investigated. Studies indicate that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example, benzofuran derivatives have demonstrated cytotoxic effects against breast cancer cells with IC50 values in the low micromolar range .

The proposed mechanisms of action for compounds similar to 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide include:

  • Inhibition of DNA Synthesis : Compounds may interfere with DNA replication processes in bacteria and cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress leading to cell death.
  • Targeting Specific Enzymes : The presence of heterocycles like pyrazole can allow these compounds to act as enzyme inhibitors.

Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry examined a series of pyrazole-benzofuran hybrids for their antibacterial properties. The results showed that certain modifications enhanced their activity against resistant strains of bacteria .

Study 2: Anticancer Properties

In another investigation focusing on anticancer activity, researchers synthesized various benzofuran derivatives and assessed their effects on human cancer cell lines. Notably, one compound exhibited an IC50 value of 50 nM against breast cancer cells .

Q & A

Q. How are structure-activity relationships (SAR) systematically explored?

  • Strategies :
  • Analog synthesis : Modify substituents (e.g., pyridyl vs. phenyl groups) and test activity .
  • Free-Wilson analysis : Quantify contributions of individual moieties to bioactivity .
  • Data integration : Combine SAR with computational QSAR models to prioritize novel derivatives .

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